molecular formula C7H12ClNS B1377354 2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride CAS No. 1432677-65-0

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride

Cat. No. B1377354
M. Wt: 177.7 g/mol
InChI Key: SSUYAMIIFGELDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the molecular formula C7H12ClNS . It has a molecular weight of 177.69 . It is used for research purposes .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride” are not mentioned in the sources, transaminases are known to catalyze the conversion of aldehydes and ketones into amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride” are not fully detailed in the sources. It is known that the compound has a molecular weight of 177.69 . Other properties like boiling point, density, and melting point are not specified .

Scientific Research Applications

Materials Science and Chemistry

  • Conjugated Organic Ligands for Perovskites : A study by Wei et al. (2021) synthesized a selenophene-containing conjugated organic ligand, incorporating 3-methylthiophen-2-yl units, for use in two-dimensional halide perovskites. This innovation allows fine-tuning of the band offset between the perovskite and ligand, enhancing the performance and operational stability of devices like field-effect transistors and light-emitting diodes (Wei et al., 2021).

Synthetic Organic Chemistry

  • Electrophilic Amination and Synthesis of Indazoles : The electrophilic amination of 2-aminophenyl ketoximes, involving compounds with structural similarities to 3-methylthiophen-2-yl units, showcases a metal-free approach to synthesizing heterocyclic compounds such as indazoles, demonstrating the versatility of this functional group in complex organic syntheses (Counceller et al., 2012).

Medicinal Chemistry and Drug Discovery

  • Schiff Bases as Potential SARS-CoV-2 Inhibitors : Al‐Janabi et al. (2020) synthesized new Schiff bases using amines, including derivatives related to 3-methylthiophen-2-yl, showing promising antibacterial activity and potential as inhibitors against SARS-CoV-2's 3-chymotrypsin-like protease. This research highlights the compound's relevance in developing therapeutic agents (Al‐Janabi et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition of Iron : Kaya et al. (2016) performed quantum chemical and molecular dynamics simulations to assess the corrosion inhibition performance of thiazole and thiadiazole derivatives, including those structurally related to 2-(3-Methylthiophen-2-yl)ethan-1-amine, demonstrating the potential of these compounds to protect against corrosion of iron in industrial applications (Kaya et al., 2016).

properties

IUPAC Name

2-(3-methylthiophen-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NS.ClH/c1-6-3-5-9-7(6)2-4-8;/h3,5H,2,4,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUYAMIIFGELDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylthiophen-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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